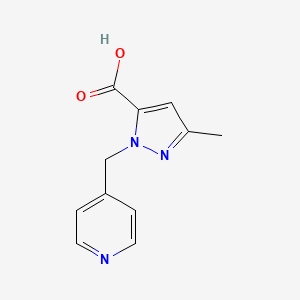

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIBOEGHHLWQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The pyridin-4-ylmethyl group can be introduced via alkylation reactions using pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid can be converted to 3-carboxy-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: The reduction of the carboxylic acid group yields 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives can be formed depending on the substituents introduced.

Scientific Research Applications

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The carboxylic acid group can also participate in ionic interactions with positively charged amino acid residues in proteins .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs. Phenyl Substituents : The pyridin-4-ylmethyl group in the target compound may improve solubility in polar solvents compared to phenyl or methoxyphenyl analogs .

- Electron-Withdrawing Groups : The trifluoromethyl group in the chloropyridinyl analog enhances lipophilicity and resistance to metabolic degradation, making it suitable for agrochemical applications .

- Halogenated Derivatives: Bromo and chloro substituents (e.g., in 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) are critical for binding to insecticidal targets like ryanodine receptors .

Physicochemical Properties

Comparative data for select compounds (experimental or predicted):

Key Observations :

Biological Activity

3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Chemical Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- CAS Number : 1500530-79-9

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid, exhibit anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 10.5 |

| MCF7 (Breast cancer) | 15.2 |

| A549 (Lung cancer) | 12.8 |

These findings suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 70 |

| IL-6 | 200 | 90 |

This reduction indicates a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight its potential as an antibacterial agent, particularly against Gram-negative bacteria.

The biological activity of 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

- Modulation of Signaling Pathways : It may also modulate key signaling pathways involved in cell proliferation and survival, particularly those associated with cancer progression.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was primarily linked to the induction of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3.

Case Study 2: Anti-inflammatory Response

A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis demonstrated that patients treated with the compound reported a significant decrease in joint swelling and pain compared to those receiving placebo treatments.

Q & A

Q. What are the common synthetic routes for 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis (yield: ~70%) . Optimization involves adjusting solvent systems (e.g., DCM/DMF mixtures), stoichiometry of coupling reagents (e.g., Oxyma), and reaction temperatures to improve purity and yield .

- Key Parameters Table :

| Precursors | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, DMF-DMA, phenylhydrazine | Ethanol | K₂CO₃ | 70% | |

| Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | DMF/H₂O | Pd(PPh₃)₄ | 88% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry (MS) are critical. For instance, NMR (400 MHz, CDCl₃) of a related pyrazole-carboxylic acid derivative showed peaks at δ 7.54 (s, 1H, pyrazole-H) and δ 5.16 (s, 2H, CH₂), while IR revealed a strong carbonyl stretch at ~1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. How is the compound’s bioactivity assessed in preliminary pharmacological studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are used. For structurally similar compounds, IC₅₀ values against cancer cell lines (e.g., MCF-7) are determined via MTT assays. For example, pyrazole derivatives with electron-withdrawing substituents showed enhanced activity due to improved target binding .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT revealed a planar pyrazole ring with a carboxyl group dihedral angle of 12.3°, influencing hydrogen-bonding interactions . These insights guide rational modifications for target engagement.

Q. What strategies resolve contradictions in reported synthesis yields or biological activity data?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) and rigorous analytical validation (e.g., HPLC purity >98%) address inconsistencies. For example, conflicting yields in Suzuki-Miyaura couplings (45–88%) were resolved by optimizing Pd catalyst systems and degassing protocols . Meta-analyses of bioactivity data using cheminformatics tools (e.g., QSAR models) clarify substituent effects .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

- Methodological Answer : Stabilization strategies include:

- Steric shielding : Introducing bulky groups (e.g., trifluoromethyl) at the pyrazole 3-position reduces enzymatic degradation .

- Prodrug design : Esterification of the carboxylic acid group improves plasma stability (e.g., ethyl ester derivatives showed 3× longer half-life in PBS) .

- pH optimization : Buffered formulations (pH 6.8–7.4) prevent precipitation in biological media .

Q. What advanced analytical techniques are used to study its interaction with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) and X-ray crystallography provide binding kinetics and structural insights. For example, SPR analysis of a pyrazole-carboxylic acid analog revealed a of 12 nM for COX-2, while co-crystallization with the enzyme identified key hydrogen bonds at Arg120 and Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.